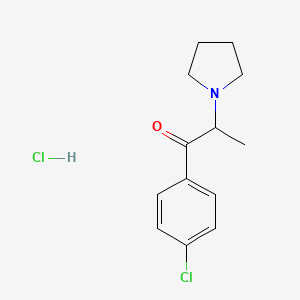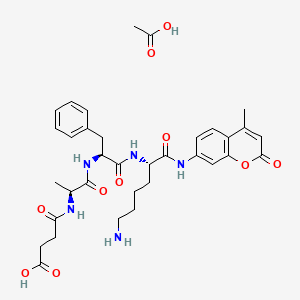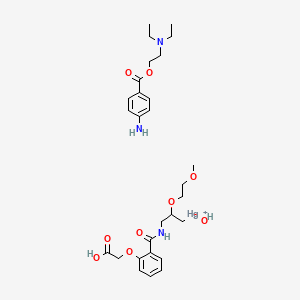
2-Chloro-4-isopropoxypyrimidine
概要
説明
2-Chloro-4-isopropoxypyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of a chlorine atom at position 2 and an isopropoxy group at position 4 on the pyrimidine ring. It has a molecular formula of C7H9ClN2O and a molecular weight of 172.61 g/mol .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-isopropoxypyrimidine typically involves the reaction of 2-chloropyrimidine with isopropanol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the isopropoxy group .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the compound .
化学反応の分析
Types of Reactions: 2-Chloro-4-isopropoxypyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at position 2 can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Suzuki-Miyaura Coupling: This compound can participate in palladium-catalyzed cross-coupling reactions with boronic acids to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride, potassium carbonate, or sodium methoxide in solvents like dimethylformamide or tetrahydrofuran.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium phosphate or cesium carbonate in solvents such as toluene or ethanol.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted pyrimidines with various functional groups.
Suzuki-Miyaura Coupling: Formation of biaryl compounds with diverse substituents.
科学的研究の応用
2-Chloro-4-isopropoxypyrimidine has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives.
Biology: Investigated for its potential as a building block in the design of biologically active molecules.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 2-Chloro-4-isopropoxypyrimidine involves its interaction with specific molecular targets. For example, in anticancer research, it has been shown to bind to DNA and inhibit the activity of enzymes involved in DNA replication and repair. This interaction can lead to the induction of apoptosis in cancer cells . Additionally, its anti-inflammatory effects are attributed to the inhibition of key inflammatory mediators such as prostaglandins and cytokines .
類似化合物との比較
2-Chloro-4-methoxypyrimidine: Similar structure but with a methoxy group instead of an isopropoxy group.
2-Chloro-4-ethoxypyrimidine: Similar structure but with an ethoxy group instead of an isopropoxy group.
2-Chloro-4-(1’,3’-dithian-2’-yl)pyrimidine: Contains a dithiane group at position 4.
Uniqueness: 2-Chloro-4-isopropoxypyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the isopropoxy group can influence the compound’s lipophilicity, steric properties, and overall pharmacokinetic profile, making it a valuable scaffold for drug design and development .
特性
IUPAC Name |
2-chloro-4-propan-2-yloxypyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c1-5(2)11-6-3-4-9-7(8)10-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWKPCTJWFJSBAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC(=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







